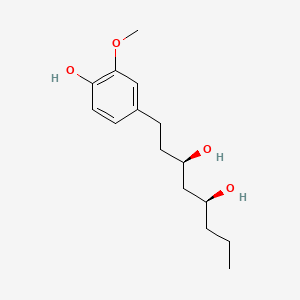![molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Heptanoic Acid Tianeptine Disodium Salt is a chemical compound with the molecular formula C28H35ClN2O6S·2Na and a molecular weight of 609.08 g/mol . It is a derivative of tianeptine, an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder . Tianeptine is known for its unique pharmacological properties, including its action on the μ-opioid receptor and modulation of glutamate receptors .
準備方法
The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves several steps, starting with the preparation of tianeptine. The synthetic route typically includes the following steps:
Formation of the tricyclic core: The tricyclic core of tianeptine is synthesized through a series of cyclization reactions.
Introduction of the heptanoic acid side chain: The heptanoic acid side chain is introduced through a nucleophilic substitution reaction.
Formation of the disodium salt: The final step involves the neutralization of the heptanoic acid derivative with sodium hydroxide to form the disodium salt.
Industrial production methods for N-Heptanoic Acid Tianeptine Disodium Salt are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-Heptanoic Acid Tianeptine Disodium Salt has several scientific research applications, including:
作用機序
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves its interaction with several molecular targets and pathways:
μ-Opioid Receptor: Tianeptine acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects.
Glutamate Receptors: Tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, which play a role in neural plasticity and stress response.
Brain-Derived Neurotrophic Factor (BDNF): Tianeptine’s effects on BDNF release and neural plasticity are thought to contribute to its therapeutic effects.
類似化合物との比較
N-Heptanoic Acid Tianeptine Disodium Salt can be compared with other similar compounds, such as:
Tianeptine Sodium: This compound is the sodium salt form of tianeptine and shares similar pharmacological properties.
Tianeptine Sulfate: A slower-releasing formulation of tianeptine, which provides a more prolonged therapeutic effect.
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its specific chemical structure and its dual action on the μ-opioid receptor and glutamate receptors, which distinguishes it from other antidepressants .
特性
分子式 |
C28H35ClN2Na2O6S |
|---|---|
分子量 |
609.1 g/mol |
IUPAC名 |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChIキー |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
正規SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


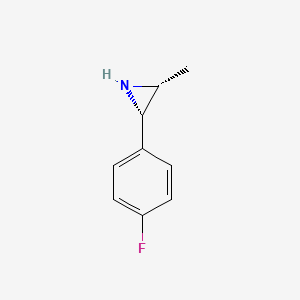
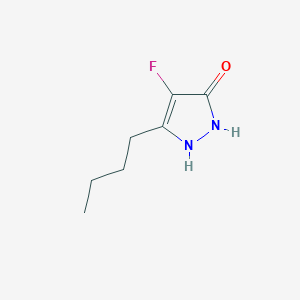
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
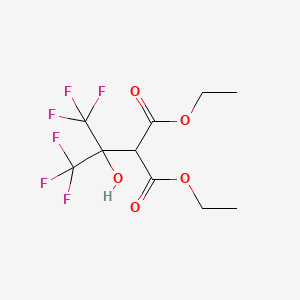
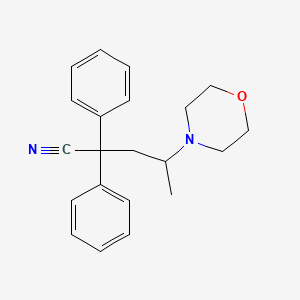
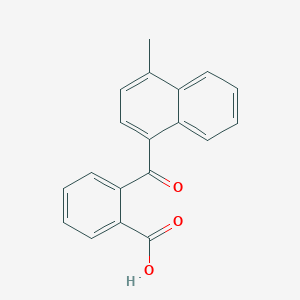
![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
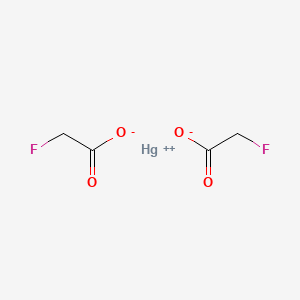
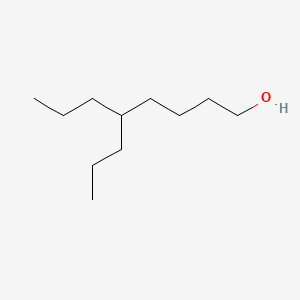
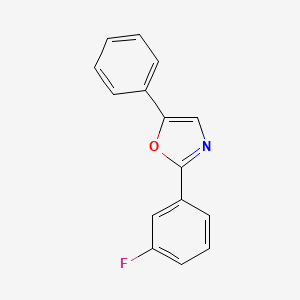
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)

![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
